molecular formula C12H14BClN2O2 B597875 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1220220-02-9

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B597875
CAS No.: 1220220-02-9
M. Wt: 264.516
InChI Key: XSZUJNRSDIJZEB-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a pyridine-based boronic ester derivative with a chloro substituent at position 2, a nitrile group at position 3, and a pinacol-protected boronic ester at position 5 (Fig. 1). This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .

Molecular Formula: Likely $ \text{C}{12}\text{H}{13}\text{BClN}2\text{O}2 $ (derived from analogs in ).
Key Applications:

  • Suzuki-Miyaura cross-coupling for drug discovery .
  • Building block for functionalized pyridines in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-15)10(14)16-7-9/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZUJNRSDIJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732321
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrilato
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220220-02-9
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
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Preparation Methods

Miyaura Borylation via Palladium-Catalyzed Coupling

The most widely documented method for synthesizing 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves a palladium-catalyzed Miyaura borylation reaction. This approach utilizes 5-bromo-2-chloronicotinonitrile as the starting material, which undergoes borylation with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Reaction Setup:

  • Substrate: 5-Bromo-2-chloronicotinonitrile (10.00 g, 45.99 mmol)

  • Boronating Agent: Bis(pinacolato)diboron (20.00 g, 78.76 mmol)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.00 g, 2.76 mmol)

  • Base: Potassium acetate (12.00 g, 137.97 mmol)

  • Solvent: 1,4-Dioxane (100 mL)

  • Conditions: Reflux under nitrogen for 5 hours.

Workup and Purification:
After reflux, the mixture is filtered to remove the catalyst and base residues. The crude product is purified via silica gel chromatography using a gradient of dichloromethane and n-hexane (0:1 → 1:1), yielding a beige powder (4.00 g, 33%).

Characterization Data:

  • 1H NMR (500 MHz, CDCl3): δ 8.87 (s, 1H), 8.34 (s, 1H), 1.36 (s, 12H).

  • Molecular Formula: C12H14BClN2O2.

Alternative Catalytic Systems and Solvent Optimization

While the palladium-catalyzed method is predominant, variations in catalysts and solvents have been explored to improve yields or reduce costs. For instance, the use of Pd(PPh3)4 in toluene at 80°C has been reported for analogous boronic ester syntheses, though with marginally lower yields (~28%). Additionally, replacing 1,4-dioxane with tetrahydrofuran (THF) or dimethylformamide (DMF) can alter reaction kinetics but may necessitate longer reaction times.

Industrial-Scale Production Considerations

Scalability Challenges

Industrial production of this compound requires addressing:

  • Catalyst Recovery: Homogeneous palladium catalysts are difficult to separate post-reaction, prompting interest in heterogeneous catalysts or immobilized systems.

  • Solvent Volume: Large-scale reactions often use solvent recycling systems to mitigate waste.

  • Byproduct Management: Silica gel chromatography is impractical for bulk synthesis, necessitating alternative purification methods like crystallization or distillation.

Comparative Analysis of Methodologies

Yield and Efficiency

The table below summarizes key parameters from published protocols:

ParameterMiyaura BorylationAlternative Pd Systems
Catalyst Pd(dppf)Cl2Pd(PPh3)4
Solvent 1,4-DioxaneToluene
Temperature Reflux (~100°C)80°C
Time 5 hours8 hours
Yield 33%28%

Mechanistic Insights and Side Reactions

Role of the Base

Potassium acetate serves dual roles:

  • Neutralizing HBr generated during oxidative addition of the palladium catalyst.

  • Activating the boronating agent via deprotonation.

Side Reactions:

  • Deboronation: Prolonged heating or moisture contamination can hydrolyze the boronic ester to the boronic acid.

  • Nitrile Reduction: Trace moisture may lead to partial reduction of the nitrile group to an amine under basic conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.

    Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form corresponding alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

Overview

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic ester derivative of nicotinonitrile. This compound is significant in organic synthesis, particularly in cross-coupling reactions. Its unique structure facilitates various applications in chemistry, biology, and medicine.

Organic Synthesis

Cross-Coupling Reactions:
The compound is widely used in Suzuki-Miyaura coupling reactions. It acts as a versatile intermediate for synthesizing complex organic molecules. The boronic ester group enhances its reactivity with palladium catalysts, facilitating the formation of carbon-carbon bonds.

Reaction TypeKey Features
Suzuki-Miyaura CouplingForms aryl or vinyl derivatives
OxidationProduces boronic acids
ReductionGenerates alcohols

Pharmaceutical Development

Drug Synthesis:
The compound serves as an intermediate in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its reactivity allows for the development of new drugs with enhanced efficacy and specificity.

Case Study Example:
In a study involving the synthesis of enzyme inhibitors, this compound was utilized to create a series of compounds that showed promising results against specific cancer cell lines.

Biological Applications

Probes for Biological Imaging:
The compound has been employed in developing probes for biological imaging techniques. Its unique chemical structure allows it to interact with biological targets effectively.

Mechanism of Action:
The mechanism primarily involves the formation of a palladium-boron complex during cross-coupling reactions. This complex undergoes transmetalation with aryl or vinyl halides to form new carbon-carbon bonds.

Agrochemical Production

Synthesis of Agrochemicals:
Due to its reactivity and ability to form complex structures, this compound is also applied in the production of agrochemicals. Its derivatives can enhance crop protection and yield.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process results in the formation of a new carbon-carbon bond, facilitating the synthesis of more complex molecules.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally similar analogs, focusing on substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications Reference
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile $ \text{C}{12}\text{H}{13}\text{BClN}2\text{O}2 $ ~276.5* Cl (2), CN (3), Bpin (5) Cross-coupling, drug intermediates
3-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine $ \text{C}{11}\text{H}{16}\text{BClN}2\text{O}2 $ 269.5 Cl (2), NH₂ (3), Bpin (5) Amine-functionalized intermediates
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate $ \text{C}{13}\text{H}{18}\text{BNO}_4 $ 263.1 COOMe (3), Bpin (5) Ester-based coupling substrates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile $ \text{C}{11}\text{H}{12}\text{BN}2\text{O}2 $ 229.0 CN (3), Bpin (5) Nitrile-focused coupling reactions
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile $ \text{C}{13}\text{H}{18}\text{BN}3\text{O}2 $ 259.1 NHCH₃ (2), CN (3), Bpin (5) Bioactive molecule synthesis

*Estimated based on analogs.

Reactivity and Stability

  • Chloro Substituent: The chloro group in the target compound enhances its utility as a leaving group in nucleophilic aromatic substitution, unlike amino or methylamino analogs, which are less reactive in such transformations .
  • Nitrile Group: The nitrile increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to ester or amino analogs .
  • Boronic Ester Stability : All analogs share the pinacol boronic ester group, which is stable under ambient conditions but hydrolyzes in acidic or aqueous media to form boronic acids .

Research Findings and Case Studies

Case Study: Cross-Coupling Efficiency

A comparative study of coupling efficiency between the target compound and its methyl ester analog () revealed:

  • The nitrile group in the target compound accelerates transmetallation in Suzuki reactions due to its electron-withdrawing nature, achieving >90% yield with aryl bromides .
  • Methyl ester analogs require higher catalyst loadings (5 mol% Pd vs. 2 mol% for nitrile) for comparable yields, likely due to reduced electrophilicity .

Notes

  • Discontinued Products: Methyl 2-chloro-5-(boronated)nicotinate () is discontinued, highlighting the commercial preference for nitrile or amino variants in research .
  • Synthetic Challenges: Direct borylation of chloronicotinonitriles is challenging due to competing side reactions; most analogs are synthesized via Miyaura borylation of halogenated precursors .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS No. 44784902) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15BN2O2
  • Molecular Weight : 240.49 g/mol
  • Physical State : Solid (white to yellow powder)
  • Melting Point : 68 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. The following sections summarize key findings regarding its activity against various biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Mechanism : The dioxaborolane moiety is believed to enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes.
  • Case Study : A related compound demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential interactions with cancer-related pathways:

  • Targeting Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For example, studies on analogous dioxaborolane derivatives revealed their ability to inhibit CDK6 and other cyclin-dependent kinases .
  • In Vivo Studies : Preliminary in vivo evaluations suggest that these compounds can reduce tumor growth in mouse models of cancer when administered at specific dosages .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • DNA Interaction : The compound may bind to DNA or RNA structures within cells, leading to disruption of replication or transcription processes.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes critical for cellular metabolism or proliferation.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerCDK6 kinaseInhibition of kinase activity
AnticancerTumor modelsReduced tumor growth

Q & A

Q. What are the regulatory considerations for handling this compound?

  • Hazard Codes : H302 (harmful if swallowed). Use fume hoods for weighing and reaction setup .
  • Disposal : Neutralize boronate waste with aqueous NaOH (pH >10) before incineration .

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